molecular formula C7H5Br2F2NO2 B13592628 methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate

methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13592628
M. Wt: 332.92 g/mol
InChI Key: SFWUPMQPYAAQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of the bromodifluoromethyl group. The reaction conditions often require the use of strong brominating agents and specific catalysts to achieve the desired substitution pattern on the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the bromodifluoromethyl group, which can affect its chemical properties and reactivity.

    Methyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate:

Uniqueness

Methyl 4-bromo-1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and bromodifluoromethyl groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H5Br2F2NO2

Molecular Weight

332.92 g/mol

IUPAC Name

methyl 4-bromo-1-[bromo(difluoro)methyl]pyrrole-2-carboxylate

InChI

InChI=1S/C7H5Br2F2NO2/c1-14-6(13)5-2-4(8)3-12(5)7(9,10)11/h2-3H,1H3

InChI Key

SFWUPMQPYAAQSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1C(F)(F)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.